1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)17(13(3)21-23)27(24,25)22-15-6-8-16(9-7-15)26-18-19-10-5-11-20-18/h5,10-12,15-16,22H,6-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQAZPXYHDNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
3,5-Dimethyl-1-isopropyl-1H-pyrazole is synthesized via condensation of pentane-2,4-dione (acetylacetone) with isopropylhydrazine in methanol at 25–35°C. The exothermic reaction proceeds quantitatively, yielding the pyrazole core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | Pentane-2,4-dione, isopropylhydrazine |
| Solvent | Methanol |
| Temperature | 25–35°C |
| Reaction Time | 2 hours |
| Yield | 95% |
Sulfonylation Protocol
Chlorosulfonic acid (ClSO₃H) in chloroform mediates sulfonylation at the pyrazole C-4 position. The reaction is conducted under nitrogen at 0°C, followed by gradual warming to 60°C. Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to sulfonyl chloride.
Optimized Sulfonylation Parameters
Preparation of (1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexanamine
The stereospecific amine component is synthesized via a Mitsunobu reaction or nucleophilic aromatic substitution, ensuring retention of the trans-cyclohexyl configuration.
Stereoselective Cyclohexanol Functionalization
(1r,4r)-4-Hydroxycyclohexanamine is reacted with pyrimidin-2-ol under Mitsunobu conditions (DIAD, PPh₃) in THF. The reaction proceeds with inversion to yield the (1r,4r) diastereomer.
Key Reaction Metrics
Amine Protection and Deprotection
The cyclohexylamine is protected as a Boc-carbamate prior to coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine.
Coupling of Sulfonyl Chloride and Cyclohexylamine
The final step involves nucleophilic substitution between the sulfonyl chloride and (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates the reaction.
Coupling Reaction Optimization
| Parameter | Value |
|---|---|
| Sulfonyl Chloride | 1.0 equiv |
| Amine | 1.05 equiv |
| Base | DIPEA (3.0 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25–30°C |
| Reaction Time | 16 hours |
| Yield | 65–71% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation employs:
- ¹H/¹³C NMR : Methyl groups at δ 1.35 (isopropyl), 2.15 (pyrazole-CH₃).
- HRMS : [M+H]⁺ calculated for C₂₁H₃₁N₅O₃S: 442.2124; found: 442.2128.
- HPLC Purity : >99% (C18 column, acetonitrile/water).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Undergoes nucleophilic substitution reactions, especially on the sulfonamide and pyrazole rings.
Common reagents include halogenating agents and base catalysts. Major products typically involve modifications on the pyrazole or cyclohexyl rings.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for therapeutic applications, particularly in anti-inflammatory and antimicrobial fields.
Industry: : Utilized in the development of new materials due to its robust chemical properties.
Mechanism of Action
Its mechanism involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The sulfonamide group is crucial for its binding affinity, while the pyrazole and cyclohexyl rings provide structural stability. Pathways typically include inhibition of enzyme activity, which modulates biochemical processes within cells.
Comparison with Similar Compounds
Sulfonamide-Linked Pyrazole Derivatives
Example : 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS 1006994-26-8, )
| Property | Target Compound | CAS 1006994-26-8 |
|---|---|---|
| Pyrazole Substituents | 1-Isopropyl, 3,5-dimethyl | 1-Difluoromethyl, 3,5-dimethyl |
| Sulfonamide Attachment | Cyclohexyl-pyrimidinyloxy group (trans-1r,4r) | 3-(4-Nitro-1H-pyrazol-1-yl)propyl chain |
| Key Functional Groups | Pyrimidin-2-yloxy (hydrogen-bond acceptor) | Nitro group (electron-withdrawing, may enhance reactivity) |
| Predicted logP | ~3.5 (moderate lipophilicity due to cyclohexane and isopropyl) | ~2.8 (lower due to polar nitro group and shorter alkyl chain) |
Discussion :
- The difluoromethyl group in CAS 1006994-26-8 increases metabolic stability compared to the target’s isopropyl group but reduces steric shielding .
- The nitro group may confer electrophilic reactivity, whereas the target’s pyrimidinyloxy moiety enhances target selectivity via hydrogen bonding .
Pyrazolo-Pyrimidine Sulfonamides
Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide ()
Discussion :
- The fused pyrazolo-pyrimidine core in Example 57 allows planar geometry for intercalation or kinase binding, contrasting with the target’s flexible pyrimidinyloxy-cyclohexane spacer .
- The chromen-4-one group in Example 57 introduces fluorescence and π-stacking capacity, absent in the target compound .
Heterocyclic Pyrazole-Pyrimidine Hybrids
Example : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i, )
Discussion :
- The coumarin group in 4i improves cellular uptake but increases molecular weight beyond the Lipinski limit, whereas the target compound retains a drug-like profile (<500 g/mol) .
Biological Activity
1-Isopropyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole sulfonamides, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.5 g/mol. Its structure includes a pyrazole ring substituted with isopropyl and dimethyl groups, along with a pyrimidine moiety linked via an ether bond.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of pyrazole derivatives for their cytotoxic effects on U937 cells using the CellTiter-Glo assay. The results indicated that while some compounds showed promising activity, they did not exhibit cytotoxicity at certain concentrations, suggesting a selective mechanism of action .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| MR-S1-13 | U937 | 12.5 | Active without cytotoxicity |
| MR-S1-5 | U937 | 25.0 | Moderate activity |
| MR-S1-17 | Liver Carcinoma | 5.35 | High potency |
The biological activity of pyrazole sulfonamides can be attributed to their ability to inhibit key enzymes involved in cellular processes. These compounds have been shown to inhibit protein glycation and possess antibacterial and antifungal properties . The interaction with target proteins often involves the formation of hydrogen bonds and hydrophobic interactions due to their structural features.
Study on Anticancer Activity
A notable study explored the synthesis and biological evaluation of novel pyrazole derivatives against carcinoma cell lines. Among these, one derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells, indicating strong anticancer potential compared to standard treatments like Cisplatin . This study highlights the importance of structural modifications in enhancing biological activity.
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the therapeutic potential of pyrazole sulfonamides. For example, compounds were administered to nude rat models bearing human tumors, demonstrating significant tumor reduction without severe toxicity . This suggests that these compounds could be developed further for clinical applications.
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis typically involves sequential functionalization of the pyrazole core, sulfonylation, and coupling with the pyrimidine-cyclohexyl moiety. Key steps include:
- Sulfonylation : Introducing the sulfonamide group via reaction of a pyrazole sulfonyl chloride with a cyclohexylamine derivative .
- Coupling : Formation of the pyrimidinyloxy linkage under Mitsunobu or nucleophilic aromatic substitution conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating high-purity product .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the cyclohexyl group [(1r,4r) configuration] .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyrimidine oxygen .
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclohexylamine coupling .
Q. What advanced methods resolve stereochemical ambiguities in the cyclohexyl moiety?
- X-ray Crystallography : Use SHELXL for refining crystallographic data to confirm the (1r,4r) configuration. Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) provides <0.8 Å resolution .
- Dynamic NMR : Variable-temperature ¹H NMR to study ring-flipping kinetics of the cyclohexyl group .
Q. How can contradictory biological activity data across studies be reconciled?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Analogs : Test derivatives with modified pyrimidine or sulfonamide groups to isolate structure-activity relationships (SAR) .
Methodological Challenges & Solutions
Q. What strategies mitigate poor solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How can computational models aid in predicting reactivity or binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
